molecular formula C12H19NO5 B13909123 Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13909123
M. Wt: 257.28 g/mol
InChI Key: RLJBNMFIVPWEOQ-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[3.2.1]octane core with an oxygen atom at position 8 (8-oxa), a tert-butoxycarbonyl (Boc)-protected amine at position 3 (3-aza), and a carboxylic acid substituent at position 2. The "endo" designation indicates the stereochemistry of the Boc group. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables salt formation and solubility modulation. Such bicyclic structures are pivotal in medicinal chemistry, often serving as intermediates for bioactive molecules or prodrugs .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1

InChI Key

RLJBNMFIVPWEOQ-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]1C(=O)O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2

Origin of Product

United States

Preparation Methods

Preparation Methods of endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

General Synthetic Strategy

The synthesis generally involves the following key steps:

  • Construction of the 8-oxa-3-azabicyclo[3.2.1]octane core via cyclization or ring-closing reactions.
  • Introduction of the carboxylic acid functionality at the 2-position.
  • Protection of the nitrogen atom with the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent transformations.

Detailed Synthetic Routes

Boc Protection of 8-oxa-3-azabicyclo[3.2.1]octan-3-ol Derivatives

One common procedure involves starting from the corresponding 3-hydroxy-8-oxa-3-azabicyclo[3.2.1]octane intermediate, which is treated with di-tert-butyl dicarbonate (Boc_2O) and a base such as triethylamine in dichloromethane (DCM) at 0°C to room temperature. This step selectively installs the Boc protecting group on the nitrogen atom, yielding the tert-butoxycarbonyl-protected intermediate.

  • Reaction conditions:
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (TEA)
    • Temperature: 0°C to ambient
    • Time: ~12 hours
  • Workup: Dilution with water, extraction, washing with citric acid solution, brine, and drying.

This method ensures high selectivity and yield for the Boc-protected bicyclic amine intermediate.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 2-position can be introduced via oxidation of the corresponding methyl or hydroxymethyl substituent or by using carboxylation reactions on a suitable precursor. Alternatively, starting materials bearing the carboxylic acid functionality can be incorporated during the bicyclic ring construction.

Formation of the 8-oxa-3-azabicyclo[3.2.1]octane Core

The bicyclic core is typically formed through intramolecular cyclization reactions or [3+2] cycloaddition strategies. Enantioselective synthesis methods include:

These methods allow precise control over stereochemistry and functional group placement on the bicyclic framework.

Mitsunobu Reaction for Substitution at the 3-Position

For substitution reactions at the 3-position of the bicyclic scaffold, the Mitsunobu reaction is commonly employed. This involves reacting the 3-hydroxy derivative with a nucleophile in the presence of diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh_3) or related reagents such as ADDP and tributylphosphine in solvents like tetrahydrofuran (THF) or DCM.

  • Typical conditions:
    • Reagents: DEAD, PPh_3
    • Solvent: THF or DCM
    • Temperature: Ambient
    • Time: 24-72 hours
  • Outcome: Formation of 3-substituted 8-oxa-3-azabicyclo[3.2.1]octane derivatives with retention or inversion of configuration depending on conditions.
Removal of the Boc Protecting Group

The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM at room temperature for 1-2 hours, yielding the free amine for further functionalization or biological evaluation.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Reference
1 Boc Protection Boc_2O, Triethylamine, DCM, 0°C to RT, 12h Boc-protected 8-oxa-3-azabicyclo[3.2.1]octane-3-ol
2 Core Formation (Cyclization) Enantioselective catalysis or chiral pool 8-oxa-3-azabicyclo[3.2.1]octane scaffold
3 Mitsunobu Substitution DEAD, PPh_3, THF/DCM, RT, 24-72h 3-substituted bicyclic derivatives
4 Boc Deprotection TFA, DCM, RT, 1-2h Free amine derivative
5 Carboxylic Acid Introduction Oxidation or carboxylation methods This compound

Research Results and Analysis

  • The Boc protection step is highly efficient and widely used to protect the nitrogen during multi-step synthesis, preventing side reactions and enabling selective transformations.
  • Enantioselective construction of the bicyclic core remains a critical challenge, with recent advances focusing on direct stereocontrolled cyclizations or desymmetrization of achiral precursors, enhancing yield and stereochemical purity.
  • The Mitsunobu reaction is versatile for introducing various substituents at the 3-position, allowing structural diversification important for medicinal chemistry applications.
  • The final compound's carboxylic acid functionality enables further conjugation or salt formation, critical for pharmaceutical formulation.

Chemical Reactions Analysis

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential biological activities, particularly its interactions with various biological targets. In the industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. Generally, it interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity/Use References
Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid Bicyclo[3.2.1]octane 8-oxa, 3-Boc, 2-COOH Not explicitly provided - - - Synthetic intermediate
Benzoylecgonine Bicyclo[3.2.1]octane 3-benzoyloxy, 2-COOH, 8-methyl C16H19NO4 289.33 - - Cocaine metabolite
di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid Bicyclo[2.2.2]octene 3-Boc, 2-COOH C14H21NO4 267.15 117–120 63 Intermediate for polyamide resins
8-(4-Fluoro-but-2-ynyl)-3-p-tolyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester Bicyclo[3.2.1]octane 8-aza, 3-p-tolyl, 2-COOMe, 4-fluoro-alkynyl C21H25FNO2 342.43 - - Dopamine reuptake inhibitor

Key Differences and Implications

Core Structure :

  • The target compound’s bicyclo[3.2.1]octane system with 8-oxa introduces a heteroatom that reduces ring strain compared to bicyclo[2.2.2] systems (e.g., ). This structural difference impacts synthetic accessibility and conformational flexibility .
  • Cocaine derivatives (e.g., benzoylecgonine) share the bicyclo[3.2.1]octane core but lack the 8-oxa group, instead featuring a methyl group at position 8. This substitution alters electronic properties and metabolic stability .

Substituents :

  • The Boc group in the target compound provides steric bulk and protects the amine during synthesis, contrasting with the benzoyloxy group in benzoylecgonine, which is susceptible to hydrolysis .
  • The carboxylic acid at position 2 enhances hydrophilicity, unlike methyl esters in cocaine analogues (e.g., ), which improve blood-brain barrier penetration .

Synthetic Methods :

  • The Boc protection strategy (e.g., using di-tert-butyl dicarbonate in ) is common for amines but requires precise pH control. The bicyclo[3.2.1]octane system may involve more complex ring-closing steps compared to bicyclo[2.2.2]octane derivatives .

Biological Activity :

  • Cocaine analogues (e.g., ) exhibit CNS activity due to dopamine transporter inhibition. The target compound’s Boc and oxa groups likely reduce such activity, positioning it as a precursor rather than an active drug .

Biological Activity

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid, identified by CAS number 2940876-88-8, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₉N₀₅
Molecular Weight257.29 g/mol
Purity95% - 99%
IUPAC Name3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid
SMILESO=C(N1C[C@@H]2CCC@HO2)OC(C)(C)C

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane framework exhibit significant interactions with various biological targets, particularly in the central nervous system. The presence of nitrogen in the bicyclic structure allows for enhanced binding to neurotransmitter receptors, which may contribute to their pharmacological effects.

Pharmacological Applications

  • Dopamine Transporter Inhibition : Similar compounds have shown potential as dopamine transporter inhibitors, which are crucial in treating conditions such as Parkinson's disease and drug addiction .
  • GPR119 Agonism : A study highlighted that derivatives of this compound could act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion, suggesting potential for diabetes treatment .
  • Antiviral Activity : Research has also indicated that related azabicyclic compounds can inhibit HIV replication by targeting chemokine receptors, providing a basis for developing antiviral therapies .

Study on Synthesis and Activity

A notable study synthesized various derivatives of 8-azabicyclo[3.2.1]octane and evaluated their biological activities. The results demonstrated that specific modifications to the bicyclic structure significantly enhanced binding affinity to dopamine receptors, suggesting a pathway for developing new treatments for neurodegenerative diseases .

Clinical Relevance

Another investigation focused on the use of endo-tert-butyl derivatives in drug formulation, emphasizing their improved solubility and metabolic stability compared to traditional compounds. This property is essential for enhancing bioavailability in therapeutic applications .

Future Directions

The ongoing exploration of this compound's biological activity is promising. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Further elucidating how structural modifications influence biological activity can lead to more effective drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.